molecular formula C24H50O B12654172 (4R,10S)-4-ethyl-10-heptan-4-ylpentadecan-1-ol

(4R,10S)-4-ethyl-10-heptan-4-ylpentadecan-1-ol

Cat. No.: B12654172
M. Wt: 354.7 g/mol
InChI Key: HFBXGXCNZXMVOT-VWNXMTODSA-N
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Description

(4R,10S)-4-ethyl-10-heptan-4-ylpentadecan-1-ol is a complex organic compound characterized by its unique stereochemistry and long carbon chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4R,10S)-4-ethyl-10-heptan-4-ylpentadecan-1-ol typically involves multi-step organic reactions. One common approach is the stereoselective reduction of a corresponding ketone or aldehyde precursor. The reaction conditions often include the use of chiral catalysts or reagents to ensure the desired stereochemistry is achieved.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques. These methods often utilize continuous flow reactors and advanced purification techniques to ensure high yield and purity. The use of environmentally friendly solvents and reagents is also a consideration in industrial settings.

Chemical Reactions Analysis

Types of Reactions

(4R,10S)-4-ethyl-10-heptan-4-ylpentadecan-1-ol can undergo various chemical reactions, including:

    Oxidation: This reaction can convert the alcohol group to a ketone or aldehyde.

    Reduction: The compound can be reduced to form different stereoisomers.

    Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common reagents include chromium trioxide (CrO3) and pyridinium chlorochromate (PCC).

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields ketones or aldehydes, while reduction can produce various stereoisomers.

Scientific Research Applications

(4R,10S)-4-ethyl-10-heptan-4-ylpentadecan-1-ol has several scientific research applications:

    Chemistry: Used as a chiral building block in the synthesis of complex molecules.

    Biology: Investigated for its potential role in biological systems and as a precursor to bioactive compounds.

    Medicine: Explored for its potential therapeutic properties and as an intermediate in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which (4R,10S)-4-ethyl-10-heptan-4-ylpentadecan-1-ol exerts its effects involves interactions with specific molecular targets. These targets may include enzymes or receptors that recognize the unique stereochemistry of the compound. The pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • (4R,10S)-4-ethyl-10-heptan-4-ylpentadecan-1-ol can be compared to other long-chain alcohols and chiral molecules.
  • Similar compounds include (4R,10S)-4-ethyl-10-heptan-4-ylpentadecan-2-ol and (4R,10S)-4-ethyl-10-heptan-4-ylpentadecan-3-ol.

Uniqueness

The uniqueness of this compound lies in its specific stereochemistry and the length of its carbon chain

Properties

Molecular Formula

C24H50O

Molecular Weight

354.7 g/mol

IUPAC Name

(4R,10S)-4-ethyl-10-heptan-4-ylpentadecan-1-ol

InChI

InChI=1S/C24H50O/c1-5-9-11-19-24(23(15-6-2)16-7-3)20-13-10-12-17-22(8-4)18-14-21-25/h22-25H,5-21H2,1-4H3/t22-,24+/m1/s1

InChI Key

HFBXGXCNZXMVOT-VWNXMTODSA-N

Isomeric SMILES

CCCCC[C@@H](CCCCC[C@@H](CC)CCCO)C(CCC)CCC

Canonical SMILES

CCCCCC(CCCCCC(CC)CCCO)C(CCC)CCC

Origin of Product

United States

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